molecular formula C14H10ClN3O B056147 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 120107-40-6

2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No. B056147
M. Wt: 271.7 g/mol
InChI Key: CZNYJWQJSGRKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline, also known as CPOX, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. CPOX is a type of oxadiazole compound that contains a chlorophenyl group and an aniline group.

Mechanism Of Action

The mechanism of action of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is not well understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In fungi and bacteria, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and protein synthesis.

Biochemical And Physiological Effects

2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to have various biochemical and physiological effects. In cancer cells, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to induce cell cycle arrest and apoptosis. In fungi and bacteria, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to inhibit cell growth and reproduction. In addition, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to exhibit antioxidant and anti-inflammatory activities.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline in lab experiments is its relatively low toxicity compared to other compounds with similar activities. However, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline can be difficult to synthesize and purify, which can affect the yield and purity of the final product. In addition, the mechanism of action of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is not well understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are many potential future directions for research on 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline. In medicine, further studies could focus on optimizing the synthesis and formulation of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline for use as an anticancer agent. In agriculture, further studies could focus on developing 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline-based herbicides and insecticides that are more effective and environmentally friendly. In materials science, further studies could focus on developing 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline-based materials with improved electronic and optical properties.

Synthesis Methods

The synthesis of 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline can be achieved through various methods, including the reaction of 4-chlorobenzenediazonium salt with 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole, or the reaction of 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole with 4-chlorobenzoyl chloride. The reaction conditions and reagents used in the synthesis process can affect the yield and purity of the final product.

Scientific Research Applications

2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been studied for its potential applications in various fields. In medicine, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been shown to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been studied as a potential herbicide and insecticide. In materials science, 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has been studied for its potential applications in organic electronics and optoelectronics.

properties

CAS RN

120107-40-6

Product Name

2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline

Molecular Formula

C14H10ClN3O

Molecular Weight

271.7 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C14H10ClN3O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H,16H2

InChI Key

CZNYJWQJSGRKRA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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